molecular formula C12H11N3O2 B11957470 8,9-Dimethoxy-1,2,4-triazolo(3,4-a)isoquinoline CAS No. 27210-18-0

8,9-Dimethoxy-1,2,4-triazolo(3,4-a)isoquinoline

Cat. No.: B11957470
CAS No.: 27210-18-0
M. Wt: 229.23 g/mol
InChI Key: ZTBGCDFKOGILGZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,9-Dimethoxy-1,2,4-triazolo(3,4-a)isoquinoline typically involves the Claisen–Schmidt condensation reaction. This reaction is carried out by reacting a compound containing an isoquinoline moiety with an equimolar amount of substituted aldehydes in the presence of potassium hydroxide as a catalyst . The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and limited commercial applications. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

8,9-Dimethoxy-1,2,4-triazolo(3,4-a)isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce dihydro derivatives .

Mechanism of Action

The mechanism of action of 8,9-Dimethoxy-1,2,4-triazolo(3,4-a)isoquinoline involves its interaction with cellular targets to induce biological effects. In cancer research, it has been shown to induce oxidative stress and DNA damage, leading to apoptosis in cancer cells . The compound upregulates pro-apoptotic genes such as p53 and Bax, contributing to its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8,9-Dimethoxy-1,2,4-triazolo(3,4-a)isoquinoline is unique due to its specific substitution pattern and the presence of methoxy groups at the 8th and 9th positions.

Properties

IUPAC Name

8,9-dimethoxy-[1,2,4]triazolo[3,4-a]isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-16-10-5-8-3-4-15-7-13-14-12(15)9(8)6-11(10)17-2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBGCDFKOGILGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN3C2=NN=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60181682
Record name 1,2,4-Triazolo(3,4-a)isoquinoline, 8,9-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60181682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27210-18-0
Record name 1,2,4-Triazolo(3,4-a)isoquinoline, 8,9-dimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027210180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4-Triazolo(3,4-a)isoquinoline, 8,9-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60181682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8,9-DIMETHOXY-1,2,4-TRIAZOLO(3,4-A)ISOQUINOLINE
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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